molecular formula C10H13BrO2 B14430063 6-Bromo-1-(furan-2-YL)hexan-1-one CAS No. 78025-45-3

6-Bromo-1-(furan-2-YL)hexan-1-one

Cat. No.: B14430063
CAS No.: 78025-45-3
M. Wt: 245.11 g/mol
InChI Key: SDDDHMQVWRUWRI-UHFFFAOYSA-N
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Description

6-Bromo-1-(furan-2-yl)hexan-1-one is an organic compound that belongs to the class of brominated furans It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a hexanone chain with a bromine atom at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(furan-2-yl)hexan-1-one typically involves the bromination of 1-(furan-2-yl)hexan-1-one. One common method is to use N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the choice of solvent and brominating agent can be optimized to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(furan-2-yl)hexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

6-Bromo-1-(furan-2-yl)hexan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(furan-2-yl)hexan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the furan ring can play crucial roles in binding to target molecules and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-(furan-2-yl)hexan-1-one is unique due to the combination of a brominated hexane chain and a furan ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for synthesizing various complex molecules .

Properties

CAS No.

78025-45-3

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

6-bromo-1-(furan-2-yl)hexan-1-one

InChI

InChI=1S/C10H13BrO2/c11-7-3-1-2-5-9(12)10-6-4-8-13-10/h4,6,8H,1-3,5,7H2

InChI Key

SDDDHMQVWRUWRI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CCCCCBr

Origin of Product

United States

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